1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound is a benzimidazol-2-one derivative featuring a 1,3-dimethyl substitution on the heterocyclic core and a 5-aminomethyl group linked to a 4-morpholinylphenyl moiety. Its molecular formula is C₁₇H₂₀N₆O₂ (MW: 356.38 g/mol), with a benzimidazolone core (positions 1 and 3 methylated) and a pyrimidine ring substituted with morpholine at position 6 . The morpholine group enhances solubility and pharmacokinetic properties, while the benzimidazolone scaffold is associated with diverse biological activities, including kinase inhibition and ion channel modulation.
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(4-morpholin-4-ylanilino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C20H24N4O2/c1-22-18-8-3-15(13-19(18)23(2)20(22)25)14-21-16-4-6-17(7-5-16)24-9-11-26-12-10-24/h3-8,13,21H,9-12,14H2,1-2H3 |
InChI Key |
WKFGDYCKKIIQME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)N4CCOCC4)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various amines . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzimidazole core, which is known for its biological activity. The molecular formula is , and its IUPAC name is 5-[4-(dimethylamino)phenyl]-6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}pyrimidin-4-amine. The presence of morpholine and pyridine groups enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit anticancer properties. For instance, studies have shown that modifications to the benzimidazole structure can lead to enhanced cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) studies highlight that the introduction of substituents like morpholine can significantly affect the compound's anticancer efficacy .
Antiviral Properties
The compound has been evaluated for its antiviral potential, particularly against viral infections like measles. In vitro assays have demonstrated that related compounds inhibit viral replication by targeting specific enzymes involved in viral life cycles. This suggests that 1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one could serve as a lead compound for developing antiviral agents .
Enzyme Inhibition
The ability of this compound to act as an inhibitor of various enzymes has been documented. For example, it has shown potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development in treating diseases characterized by excessive cell growth .
Case Studies
Several case studies have been documented regarding the efficacy of benzimidazole derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values indicating significant cytotoxicity against MCF-7 and HCT-116 cell lines. |
| Study B | Antiviral | Showed effective inhibition of measles virus replication in vitro with a subnanomolar MIC value. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of DHODH with implications for treatment strategies in autoimmune diseases and cancer. |
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The morpholine group enhances its ability to bind to biological receptors, thereby modulating their activity. This can lead to various pharmacological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzimidazolone Derivatives
The following table compares structural features, physicochemical properties, and biological activities of the target compound with analogous derivatives:
Structure-Activity Relationships (SAR)
- Morpholine Substitution : The morpholinyl group in the target compound improves water solubility and bioavailability compared to halogenated analogues (e.g., DC-EBIO) .
- Aromatic Substituents : Fluorophenyl (e.g., ) or indole (e.g., ) groups enhance target binding via π-π stacking, whereas chloropropyl chains (e.g., ) prioritize lipophilicity for blood-brain barrier penetration.
- Hybrid Scaffolds : Pyrrolone-benzimidazole hybrids (e.g., ) exhibit dual mechanisms (e.g., antiviral + kinase inhibition), unlike simpler benzimidazolones.
Pharmacokinetic and Physicochemical Comparison
Biological Activity
1,3-Dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as benzimidazoles, characterized by a fused benzene and imidazole ring. The presence of a morpholine group enhances its solubility and may influence its biological interactions.
Chemical Formula : C23H24N6O
Molecular Weight : 400.476 g/mol
IUPAC Name : 5-[4-(dimethylamino)phenyl]-6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}pyrimidin-4-amine
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an inhibitor in several cellular pathways.
- Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases, which are critical in regulating cell proliferation and survival. For instance, it has shown an IC50 value of 68 nM against adenosine kinase (ADK), indicating significant potency in modulating cellular signaling pathways related to cancer progression .
- Antiproliferative Effects : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it has been tested against human cancer cell lines with varying degrees of sensitivity, showing promising results in reducing cell viability at low concentrations (IC50 values ranging from 9.3 nM to 25.8 nM) in specific assays .
- Impact on Apoptosis : The compound's ability to modulate apoptotic pathways has also been investigated. It reduces the expression levels of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .
Binding Properties
Antiproliferative Activity
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Treatment : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models of BRAFV600-mutant melanoma, suggesting its utility in targeted cancer therapies .
- Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens by overcoming resistance mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
